molecular formula C13H12F3NO3S B063943 Diphenylammonium Trifluoromethanesulfonate CAS No. 164411-06-7

Diphenylammonium Trifluoromethanesulfonate

Cat. No.: B063943
CAS No.: 164411-06-7
M. Wt: 319.3 g/mol
InChI Key: MGEGQAUINMTPGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenylammonium Trifluoromethanesulfonate is a chemical compound with the molecular formula C13H12F3NO3S. It is known for its strong electron-accepting properties and high oxidative potential. This compound is typically found as a white crystalline solid and is soluble in organic solvents like toluene and dichloromethane but is almost insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Diphenylammonium Trifluoromethanesulfonate generally involves a multi-step reaction. Initially, aniline reacts with trifluoromethanesulfonic acid to form trifluoromethanesulfonic acid aniline salt. This intermediate is then reacted with sulfuric acid to yield this compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. The process typically involves the use of large reactors and continuous monitoring of reaction parameters .

Chemical Reactions Analysis

Types of Reactions: Diphenylammonium Trifluoromethanesulfonate is involved in various chemical reactions, including:

    Oxidation: It acts as a strong oxidizing agent.

    Fluorination: It is used to introduce fluorine atoms into organic molecules.

    Sulfonation: It can introduce sulfo groups into organic compounds.

    Chlorination: It is also used for chlorination reactions.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and oxygen.

    Fluorination: Reagents like elemental fluorine or fluorinating agents are used.

    Sulfonation: Sulfur trioxide or chlorosulfonic acid are typical reagents.

    Chlorination: Chlorine gas or thionyl chloride are commonly used.

Major Products: The major products formed from these reactions include fluorinated, sulfonated, or chlorinated organic compounds, depending on the specific reaction conditions and substrates used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Diphenylammonium Trifluoromethanesulfonate involves its strong electron-accepting properties, which enable it to act as an oxidizing agent. It can facilitate the transfer of electrons in various chemical reactions, leading to the formation of new chemical bonds. The compound’s molecular targets and pathways include its interaction with nucleophiles and electrophiles, enabling it to participate in a wide range of chemical transformations .

Comparison with Similar Compounds

  • Diphenylammonium Triflate
  • N-phenylanilinium Trifluoromethanesulfonate
  • Diphenylammonium Trifluoromethanesulfonate

Uniqueness: this compound is unique due to its high oxidative potential and strong electron-accepting properties, which make it an effective catalyst and reagent in various chemical reactions. Its ability to introduce fluorine, sulfo, and chlorine groups into organic molecules sets it apart from other similar compounds .

Properties

IUPAC Name

diphenylazanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N.CHF3O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3,4)8(5,6)7/h1-10,13H;(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEGQAUINMTPGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[NH2+]C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00458885
Record name Diphenylammonium Trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164411-06-7
Record name Diphenylammonium Trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenylammonium Trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diphenylammonium Trifluoromethanesulfonate
Reactant of Route 2
Diphenylammonium Trifluoromethanesulfonate
Reactant of Route 3
Diphenylammonium Trifluoromethanesulfonate
Reactant of Route 4
Diphenylammonium Trifluoromethanesulfonate
Reactant of Route 5
Diphenylammonium Trifluoromethanesulfonate
Reactant of Route 6
Diphenylammonium Trifluoromethanesulfonate
Customer
Q & A

Q1: What are the limitations of using Diphenylammonium Trifluoromethanesulfonate as a catalyst in the copolymerization of ε-caprolactone and 2,2-bis(hydroxymethyl)butyric acid?

A1: While this compound (DPAT) can catalyze the copolymerization of ε-caprolactone and 2,2-bis(hydroxymethyl)butyric acid through a combined ring-opening polymerization (ROP) and AB2 polycondensation mechanism, its applicability is limited due to the occurrence of side reactions. These side reactions can lead to undesired crosslinking in the resulting hyperbranched copolyesters []. This crosslinking can negatively impact the material properties and limit its potential applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.